5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl, oxo, diphenyl, and carbaldehyde groups
Preparation Methods
The synthesis of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts and solvents . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Scientific Research Applications
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions due to the presence of nitrogen atoms in the pyrazole ring. These interactions facilitate its binding to enzymes, receptors, or other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which can lead to different chemical and biological properties.
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde: This compound has an additional methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21)19(15-10-6-3-7-11-15)18(13)14-8-4-2-5-9-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUHAWDVPVESSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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